

# Physicochemical properties of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid

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## Compound of Interest

Compound Name: 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B1587330

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An In-Depth Technical Guide to the Physicochemical Properties of **4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid**

## Introduction

**4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid** is a biphenyl carboxylic acid derivative of significant interest in chemical synthesis. Its structural motif is a key building block in the development of various commercial products. Notably, related biphenyl structures are foundational to certain agricultural fungicides, such as Boscalid, where the biphenyl core is crucial for biological activity. Furthermore, the broader class of biphenyl-2-carboxylic acids serves as vital intermediates in the synthesis of pharmaceutically active compounds, including angiotensin-II-antagonists used in treating hypertension.

This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering a detailed examination of the essential physicochemical properties of this compound. We will delve into its structural and chemical identifiers, explore key physical parameters, outline robust analytical methodologies for its characterization, and provide essential safety and handling information. The insights and protocols herein are designed to be both authoritative and practical, grounding theoretical data in field-proven applications.

## Compound Identification and Core Properties

Accurate identification is the cornerstone of all scientific research. **4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid** is defined by a specific arrangement of atoms and bonds, which dictates its chemical behavior and physical characteristics. The table below summarizes its primary identifiers.

Identifier	Value	Source
IUPAC Name	2-(4-chlorophenyl)benzoic acid	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	7079-15-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>13</sub> H <sub>9</sub> ClO <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	232.66 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Common Synonyms	4'-Chloro-2-biphenylcarboxylic acid, 2-Carboxy-4'-chlorobiphenyl	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Off-white solid	<a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	<chem>C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)C(=O)O</chem>	<a href="#">[3]</a>

## Fundamental Physicochemical Parameters

The physicochemical properties of a compound are critical predictors of its behavior in both chemical and biological systems. For a molecule like **4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid**, these parameters influence its solubility, reactivity, and potential as a synthetic intermediate.

Property	Value	Source
Melting Point	167-169 °C	[1][2]
Boiling Point	370.5 ± 17.0 °C (Predicted)	[1][2]
Density	1.298 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1][2]
pKa	3.78 ± 0.36 (Predicted)	[1][2]
logP (XlogP)	3.5 (Predicted)	[3]

## Acidity (pKa)

**Expertise & Experience:** The pKa is a measure of a molecule's acidity. For a carboxylic acid, it indicates the pH at which the compound is 50% ionized (in its carboxylate form) and 50% non-ionized. A predicted pKa of ~3.78 suggests it is a moderately strong organic acid, which is typical for benzoic acid derivatives.[1][2] This value is paramount in drug development, as it governs the compound's charge state in physiological environments, directly impacting its solubility, membrane permeability, and ability to interact with biological targets. In synthesis, the pKa dictates the choice of base for deprotonation reactions and influences purification strategies like acid-base extraction.

**Protocol: pKa Determination by Potentiometric Titration** This is a self-validating protocol as the resulting titration curve provides a clear inflection point corresponding to the pKa, allowing for internal verification of the measurement.

- **Preparation:** Accurately weigh ~25 mg of **4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid** and dissolve it in a suitable co-solvent system (e.g., 50 mL of a 1:1 methanol:water solution) to ensure complete solubility.
- **Titration Setup:** Place the solution in a jacketed beaker maintained at 25 °C. Immerse a calibrated pH electrode and the tip of a micro-burette containing a standardized 0.1 M NaOH solution.
- **Titration:** Titrate the solution with the NaOH titrant, adding small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.

- **Data Analysis:** Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the pH value at the half-equivalence point (the point where half of the acid has been neutralized). The first derivative of the curve can be used to precisely locate the equivalence point.

## Lipophilicity (logP)

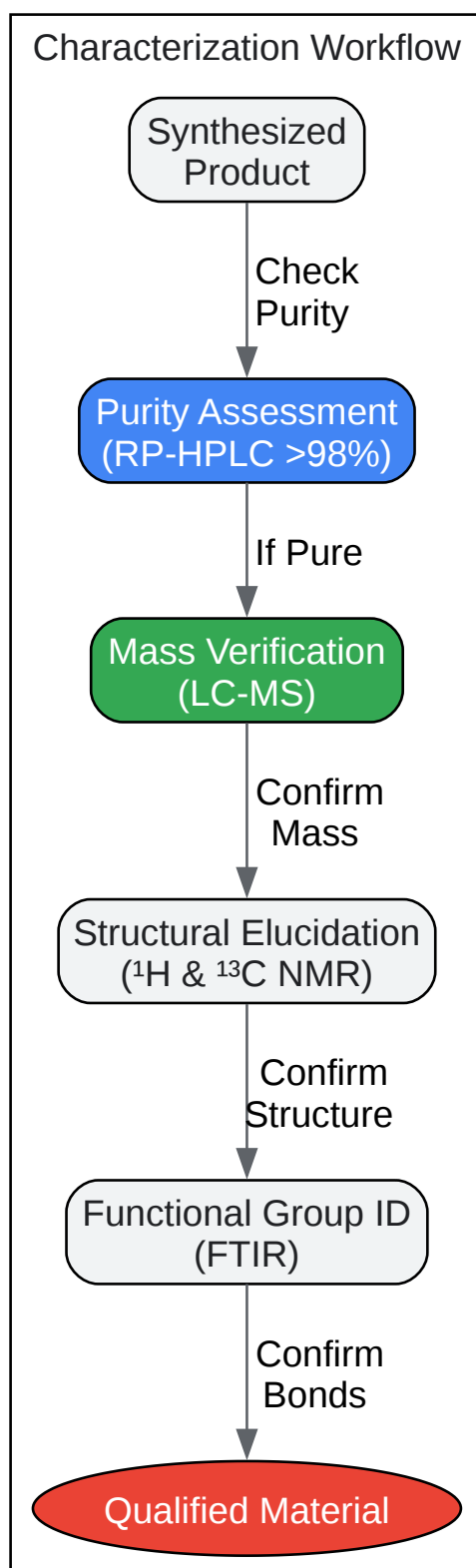
**Expertise & Experience:** The partition coefficient (logP) quantifies the lipophilicity or hydrophobicity of a compound. It is the ratio of its concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water) at equilibrium. The predicted XlogP of 3.5 indicates that this molecule is significantly more soluble in lipids than in water, a property that is crucial for its ability to cross biological membranes.<sup>[3]</sup> In chromatography, this high lipophilicity suggests strong retention in reverse-phase systems.

**Protocol: logP Estimation by Reverse-Phase HPLC (RP-HPLC)** This method correlates a compound's retention time with its logP value using a series of known standards. Its trustworthiness comes from the linear relationship established by the calibration curve.

- **System Setup:** Use a C18 column with a mobile phase of methanol and water.
- **Calibration:** Prepare a series of standard compounds with known logP values that bracket the expected value of the analyte. Inject each standard and record its retention time ( $t_R$ ).
- **Analysis:** Prepare a solution of **4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid** in the mobile phase. Inject the sample and record its retention time.
- **Calculation:** Plot the known logP values of the standards against their retention times to generate a calibration curve. Use the retention time of the analyte and the linear regression equation of the curve to calculate its logP value.

## Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of structure and purity. The following workflow represents a standard, self-validating process for characterizing a new batch of **4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid**.



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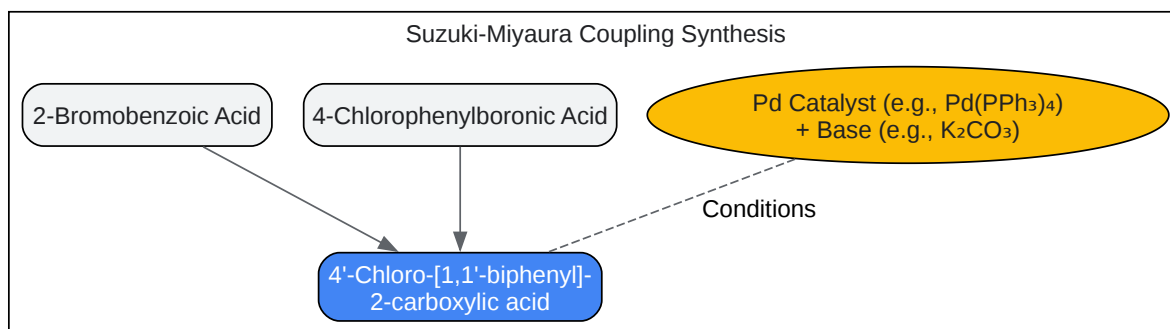
Caption: Workflow for analytical characterization.

### Protocol: Purity Determination by RP-HPLC

- **Rationale:** This protocol is designed to separate the target compound from potential impurities, starting materials, or side products. The choice of a C18 column is based on the compound's nonpolar nature.
- **Instrumentation:** HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- **Mobile Phase:**
  - A: 0.1% Trifluoroacetic Acid (TFA) in Water
  - B: 0.1% TFA in Acetonitrile
- **Gradient:** 50% B to 95% B over 15 minutes.
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV at 254 nm.
- **Procedure:**
  - Prepare a ~1 mg/mL stock solution of the compound in acetonitrile.
  - Dilute to ~0.1 mg/mL with a 1:1 mixture of water and acetonitrile.
  - Inject 10  $\mu$ L into the HPLC system.
  - Integrate the peak areas from the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

## Synthesis Pathway Overview

Biphenyl structures are commonly synthesized via cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose, known for its tolerance of various functional groups. A plausible and efficient synthesis of **4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid** would involve the coupling of a boronic acid with a halogenated benzoic acid derivative.



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Caption: Plausible synthesis via Suzuki-Miyaura coupling.

This reaction is a cornerstone of modern organic synthesis and is frequently used in the industrial production of biphenyl intermediates for pharmaceuticals and agrochemicals.[5]

## Safety and Handling

Based on data for the compound and its isomers, **4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid** should be handled as a hazardous substance.

GHS Hazard Classification[2]

Pictogram	Code	Hazard Statement
GHS07	H302	Harmful if swallowed
GHS07	H315	Causes skin irritation
GHS07	H319	Causes serious eye irritation
GHS07	H335	May cause respiratory irritation

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[6]
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[7]
- First Aid Measures:
  - Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
  - Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or physician for guidance.[7]
  - Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[7]
- Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[1][4]

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## References

- 1. 7079-15-4 CAS MSDS (4'-CHLORO-BIPHENYL-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 4'-CHLORO-BIPHENYL-2-CARBOXYLIC ACID | 7079-15-4 [chemicalbook.com]
- 3. PubChemLite - 4'-chloro-[1,1'-biphenyl]-2-carboxylic acid (C13H9ClO2) [pubchemlite.lcsb.uni.lu]
- 4. 7079-15-4|4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid|BLD Pharm [bldpharm.com]



- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
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